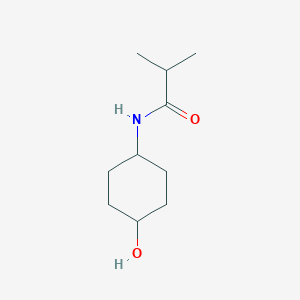![molecular formula C13H15NO2 B8694174 Benzyl 2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8694174.png)
Benzyl 2-azabicyclo[3.1.0]hexane-2-carboxylate
Übersicht
Beschreibung
Benzyl 2-azabicyclo[3.1.0]hexane-2-carboxylate: is a heterocyclic compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol . This compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-azabicyclo[3.1.0]hexane-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the use of transition metal catalysis to facilitate the formation of the bicyclic structure . For example, the cyclization of 1,n-enynes and related reactions can be employed . Additionally, intramolecular and intermolecular cyclopropanations are also utilized to construct the bicyclic framework .
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis and procurement of the compound . The compound is typically shipped at room temperature in the continental US, with variations in shipping conditions elsewhere .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl 2-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the bicyclic structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be carried out to introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-azabicyclo[3.1.0]hexane-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biological targets.
Industry: this compound is utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of Benzyl 2-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into various biological receptors, potentially modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3-Azabicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure and are often used in drug design.
2-Azabicyclo[3.2.1]octane: This compound features a different bicyclic framework but also contains a nitrogen atom in the ring system.
Bicyclo[2.1.1]hexane derivatives: These compounds have a different ring structure but are also used in the synthesis of bioactive molecules.
Uniqueness: Benzyl 2-azabicyclo[3.1.0]hexane-2-carboxylate is unique due to its specific bicyclic structure and the presence of a benzyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H15NO2 |
|---|---|
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
benzyl 2-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C13H15NO2/c15-13(14-7-6-11-8-12(11)14)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
InChI-Schlüssel |
PTJMSNXGHGOXPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C2C1C2)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-Pyrido[2,3-b]pyrazin-7-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B8694098.png)

![N-[2-(2-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B8694106.png)

![4-[(2-Hydroxyethyl)methylamino]benzonitrile](/img/structure/B8694113.png)


![N-[(R)-Cyclopropyl(4-nitrophenyl)oxidosulphanylidene]-2,2,2-trifluoroacetamide](/img/structure/B8694159.png)


![Urea, N-hydroxy-N-[1-(5-methyl-2-furanyl)ethyl]-](/img/structure/B8694182.png)



